molecular formula C22H15N5O4 B5135747 (2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine

(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine

Cat. No. B5135747
M. Wt: 413.4 g/mol
InChI Key: TYZXZZUTXWYOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine, commonly known as Sudan I, is a synthetic azo dye that is widely used in the food industry to enhance the color of various products such as chili powder, curry powder, and sauces. However, Sudan I has been identified as a potential carcinogen and has been banned in many countries. The chemical structure of Sudan I is shown in Figure 1.

Mechanism of Action

The mechanism of action of Sudan I is not fully understood. It is believed to undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. Sudan I has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
Biochemical and physiological effects:
Sudan I has been shown to induce DNA damage, chromosomal aberrations, and micronuclei formation in various cell types. It has also been shown to increase the incidence of tumors in animal models. In addition, Sudan I has been shown to disrupt mitochondrial function and induce apoptosis in human liver cells.

Advantages and Limitations for Lab Experiments

Sudan I is a useful tool for studying the mechanisms of carcinogenesis and genotoxicity. Its chemical structure and properties make it a good model compound for studying the effects of azo dyes and their metabolites. However, its potential health hazards and carcinogenicity limit its use in laboratory experiments.

Future Directions

1. Development of alternative food colorants: The use of Sudan I in food products has been banned in many countries. There is a need to develop alternative food colorants that are safe and effective.
2. Mechanistic studies: Further studies are needed to elucidate the mechanisms of action of Sudan I and its metabolites in inducing genotoxicity and carcinogenicity.
3. Risk assessment: More comprehensive risk assessments are needed to evaluate the potential health hazards of Sudan I and other azo dyes.
4. Development of biomarkers: Biomarkers of exposure and effect are needed to monitor the health effects of Sudan I and other azo dyes in exposed populations.
Conclusion:
Sudan I is a synthetic azo dye that is widely used in the food industry. It has been identified as a potential carcinogen and has been banned in many countries. Sudan I has been extensively studied for its potential health hazards, and it has been shown to be genotoxic, mutagenic, and carcinogenic in animal studies. Further studies are needed to elucidate the mechanisms of action of Sudan I and its metabolites in inducing genotoxicity and carcinogenicity. The development of alternative food colorants and biomarkers of exposure and effect are also needed to monitor the health effects of Sudan I and other azo dyes in exposed populations.

Synthesis Methods

Sudan I can be synthesized by the diazotization of 4-aminobiphenyl followed by coupling with 2,4-dinitro-1-naphthol. The reaction scheme is shown in Figure 2.

Scientific Research Applications

Sudan I has been extensively studied for its potential health hazards. It has been shown to be genotoxic, mutagenic, and carcinogenic in animal studies. The International Agency for Research on Cancer (IARC) has classified Sudan I as a Group 3 carcinogen, which means that it is not classifiable as to its carcinogenicity to humans due to a lack of sufficient evidence.

properties

IUPAC Name

2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O4/c28-26(29)20-14-21(27(30)31)22(19-9-5-4-8-18(19)20)23-15-10-12-17(13-11-15)25-24-16-6-2-1-3-7-16/h1-14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXZZUTXWYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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